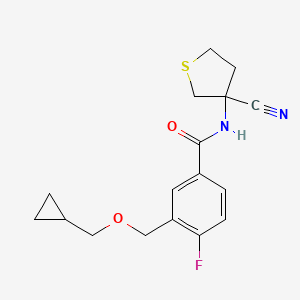

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-15-4-3-13(7-14(15)9-22-8-12-1-2-12)16(21)20-17(10-19)5-6-23-11-17/h3-4,7,12H,1-2,5-6,8-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULTRAYSKNQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCSC3)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound presents significant challenges due to the presence of multiple functional groups that require specific reaction conditions. The cyclopropyl ring is relatively strained and can be sensitive to certain reaction conditions, the cyano group may undergo hydrolysis in strongly acidic or basic environments, and the regioselective introduction of substituents on the aromatic ring requires careful control of reaction parameters.

This article provides a comprehensive analysis of potential preparation methods for N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide, based on established synthetic approaches for related compounds and fundamental principles of organic chemistry. The goal is to outline practical synthetic routes that can be implemented in laboratory settings with available reagents and equipment.

Materials and Reagents

The synthesis of this compound requires several key reagents and starting materials. Based on the synthetic approaches for related compounds, the following materials are essential:

Table 1: Key Reagents and Starting Materials

| Reagent/Starting Material | Function | Specifications |

|---|---|---|

| 4-Fluorobenzoic acid | Starting material for benzamide core | ≥98% purity |

| 3-Bromo-4-fluorobenzoic acid | Alternative starting material | ≥95% purity |

| Thionyl chloride | Acid chloride formation | ≥99% purity |

| Oxalyl chloride | Alternative for acid chloride formation | ≥98% purity |

| N,N-Dimethylformamide | Catalyst for acid chloride formation | Anhydrous, ≥99.8% |

| Cyclopropylmethanol | Source of cyclopropylmethyl group | ≥98% purity |

| Sodium hydride | Base for alkylation reactions | 60% dispersion in mineral oil |

| Potassium carbonate | Alternative base | Anhydrous, ≥99% |

| Thiolan-3-one | Precursor for 3-cyanothiolan-3-yl group | ≥95% purity |

| Trimethylsilyl cyanide | Cyanation reagent | ≥98% purity |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling reagent for amide formation | Hydrochloride salt, ≥98% |

| Hydroxybenzotriazole | Additive for amide coupling | ≥97% purity |

| N,N-Diisopropylethylamine | Base for coupling reactions | ≥99% purity |

| Palladium catalysts | For cross-coupling reactions | Various specifications |

| Solvents (Tetrahydrofuran, Dichloromethane, N,N-Dimethylformamide, etc.) | Reaction media | Anhydrous, HPLC grade |

Proposed Synthetic Routes

The synthesis of this compound can be approached through several routes. Based on the synthesis of structurally related compounds described in the patent literature and general principles of organic chemistry, the following strategies are proposed:

Preparation of the 4-fluorobenzamide core

The benzamide core represents a fundamental structural element of the target compound. According to research on fluorobenzamides, these compounds can be prepared through the reaction of fluorobenzoyl chlorides with appropriate amines.

For our target compound, the synthesis of the 4-fluorobenzamide core would involve:

- Conversion of 3-substituted-4-fluorobenzoic acid to the corresponding acid chloride

- Reaction of the acid chloride with the 3-cyanothiolan-3-yl amine

The preparation of the acid chloride can be achieved using thionyl chloride or oxalyl chloride:

Table 2: Reaction Conditions for Acid Chloride Formation

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

|---|---|---|

| Reagent Ratio | 1.5 equiv. SOCl₂ | 1.2 equiv. (COCl)₂ |

| Catalyst | 0.1 equiv. N,N-Dimethylformamide | 0.1 equiv. N,N-Dimethylformamide |

| Solvent | Toluene or Dichloromethane | Dichloromethane |

| Temperature | 0-5°C to reflux | 0-5°C to room temperature |

| Reaction Time | 2-3 hours | 1-2 hours |

| Work-up | Evaporation under reduced pressure | Evaporation under reduced pressure |

| Expected Yield | 85-95% | 90-95% |

Based on studies of 2-amino-3-fluorobenzoic acid preparation, the introduction of the fluoro group may require specific conditions depending on the starting material. If starting from a non-fluorinated precursor, methods such as electrophilic fluorination or nucleophilic fluorination might be necessary.

Introduction of the 3-(cyclopropylmethoxymethyl) group

The introduction of the cyclopropylmethoxymethyl group at the 3-position presents a significant synthetic challenge. Based on patent literature describing the preparation of cyclopropylmethoxy derivatives, several approaches can be considered:

Method A: Direct alkylation

This approach involves the alkylation of a 3-hydroxymethyl-4-fluorobenzoic acid derivative with cyclopropylmethyl bromide or similar alkylating agents.

Table 3: Reaction Conditions for Direct Alkylation

| Parameter | Conditions |

|---|---|

| Substrate | 3-Hydroxymethyl-4-fluorobenzoic acid or protected derivative |

| Alkylating Agent | Cyclopropylmethyl bromide or tosylate (1.2-1.5 equiv.) |

| Base | Sodium hydride (1.5 equiv.) or Potassium carbonate (3 equiv.) |

| Solvent | N,N-Dimethylformamide or Tetrahydrofuran |

| Temperature | 0°C to room temperature, then 60-80°C if needed |

| Reaction Time | 6-24 hours |

| Expected Yield | 70-85% |

Method B: Multi-step approach

Based on patent CN102690194A, which describes the preparation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a multi-step approach may be more practical:

- Start with 3-bromo-4-fluorobenzoic acid

- Introduce a formyl or hydroxymethyl group at the 3-position

- Perform an etherification with cyclopropylmethanol

Table 4: Multi-step Approach for Introducing the Cyclopropylmethoxymethyl Group

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Formylation | N,N-Dimethylformamide/POCl₃ | 0-5°C to room temperature, 3-4h | 70-80% |

| Reduction to alcohol | Sodium borohydride/Methanol | 0-5°C to room temperature, 1-2h | 85-95% |

| Etherification with cyclopropylmethanol | Cyclopropylmethanol, base (K₂CO₃ or NaH) | N,N-Dimethylformamide, 60-70°C, 8-12h | 75-85% |

| Methylation of the ether | Methyl iodide, Sodium hydride | Tetrahydrofuran, 0°C to room temperature, 4-6h | 80-90% |

Patent CN102690194A indicates that the reaction of 3-bromo-4-hydroxy benzaldehyde with cyclopropylmethanol in the presence of a base such as potassium hydride (KH) in N,N-dimethylformamide at elevated temperatures (60-130°C) can yield 3-cyclopropylmethoxy-4-hydroxy benzaldehyde with yields of 80-92%.

Formation of the 3-cyanothiolan-3-yl group

The 3-cyanothiolan-3-yl group is a crucial component of the target molecule. Based on literature describing cyanothiolan derivatives and related structures, several approaches can be considered:

Method A: Cyanation of thiolan-3-one

This approach involves the cyanation of thiolan-3-one using a cyanide source such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.

Table 5: Reaction Conditions for Cyanation of Thiolan-3-one

| Parameter | Conditions |

|---|---|

| Substrate | Thiolan-3-one |

| Cyanide Source | Trimethylsilyl cyanide (1.5 equiv.) |

| Catalyst | Zinc chloride (0.1 equiv.) or similar Lewis acid |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | 4-8 hours |

| Expected Yield | 70-85% |

Final coupling reaction

Once the key building blocks are prepared, the final coupling reaction to form the amide bond can be performed. Based on patent literature describing amide coupling reactions for similar compounds, several approaches can be considered:

Method A: Acid chloride route

This approach involves the conversion of 3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid to its acid chloride, followed by reaction with 3-cyanothiolan-3-yl amine.

Table 6: Reaction Conditions for Acid Chloride Coupling

| Parameter | Conditions |

|---|---|

| Acid Chloride | 1 equiv. |

| Amine | 1.1 equiv. |

| Base | Triethylamine (2 equiv.) or N,N-Diisopropylethylamine (2 equiv.) |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | 4-12 hours |

| Expected Yield | 75-85% |

Method B: Coupling reagent route

This approach involves the direct coupling of 3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid with 3-cyanothiolan-3-yl amine using coupling reagents.

Table 7: Reaction Conditions for Coupling Reagent Method

| Parameter | EDC/HOBt Method | HATU Method |

|---|---|---|

| Acid | 1 equiv. | 1 equiv. |

| Amine | 1.1 equiv. | 1.1 equiv. |

| Coupling Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 equiv.), Hydroxybenzotriazole (1.2 equiv.) | HATU (1.2 equiv.) |

| Base | N,N-Diisopropylethylamine (2-3 equiv.) | N,N-Diisopropylethylamine (2-3 equiv.) |

| Solvent | Dichloromethane or N,N-Dimethylformamide | N,N-Dimethylformamide |

| Temperature | Room temperature | Room temperature |

| Reaction Time | 12-24 hours | 6-12 hours |

| Expected Yield | 70-80% | 75-85% |

Patent CN112707841B mentions that the "molar ratio of the compound of formula II to the compound of formula VII is 0.5-2:1" for a similar coupling reaction, suggesting that optimizing the stoichiometry of the reactants is important for achieving good yields.

Purification and Characterization

The purification and characterization of this compound and its intermediates are essential for ensuring the quality of the final product. Based on the information from the literature and general principles of organic chemistry, the following techniques are recommended:

Table 9: Purification and Characterization Methods

| Compound | Purification Method | Characterization Technique | Expected Results |

|---|---|---|---|

| 3-(Cyclopropylmethoxymethyl)-4-fluorobenzoic acid | Column chromatography (silica gel, hexane/Ethyl acetate) | ¹H NMR, ¹³C NMR, HPLC | >95% purity |

| Recrystallization (Ethyl acetate/hexane) | IR (C=O stretch at ~1700 cm⁻¹) | Crystalline solid | |

| 3-Cyanothiolan-3-yl amine | Column chromatography (silica gel, Dichloromethane/Methanol) | ¹H NMR, ¹³C NMR, LCMS | >95% purity |

| Acid-base extraction | IR (C≡N stretch at ~2200 cm⁻¹) | Free-flowing solid | |

| Final product | Column chromatography (silica gel, gradient elution) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LCMS | >98% purity |

| Recrystallization (suitable solvent system) | IR (C=O amide at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) | Crystalline solid | |

| HPLC | Single peak, RT consistent with structure | ||

| Elemental analysis | Within ±0.4% of theoretical values |

AChemBlock's product documentation provides characterization data for a related compound, indicating that comprehensive analysis should include NMR spectroscopy, mass spectrometry, elemental analysis, and assessment of purity by HPLC.

Research by Sharma et al. describes the use of TLC for monitoring reactions, suggesting that "Reaction progress was checked by using pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that will serve as mobile phase."

Challenges and Considerations

The synthesis of this compound presents several challenges that need to be addressed:

Regioselectivity

The introduction of substituents at specific positions on the aromatic ring requires careful control of reaction conditions to ensure the desired regioselectivity. Based on patent CN102690194A, which discusses the selective introduction of cyclopropylmethoxy groups, it is evident that the choice of reaction conditions (temperature, solvent, base) significantly impacts the selectivity.

Stability of functional groups

The cyano group in the 3-cyanothiolan-3-yl moiety may be sensitive to certain reaction conditions, particularly strongly basic or acidic environments. Research by Petrovskaia et al. indicates that cyano groups can be prone to hydrolysis under certain conditions, necessitating careful selection of reaction conditions and protecting group strategies.

Purification challenges

The purification of intermediates and the final product may be challenging due to the presence of multiple functional groups with different polarities. Sharma et al. suggests that column chromatography using appropriate solvent systems (e.g., ethyl acetate/n-hexane) can be effective for the purification of fluorobenzamide derivatives.

Scale-up considerations

Scaling up the synthesis from laboratory to larger scale may introduce additional challenges, particularly for reactions involving hazardous reagents such as thionyl chloride or cyanide sources. Petrovskaia et al. provide insights into the safe handling of cyanogen gas, emphasizing the importance of proper laboratory setup and safety measures.

This comprehensive analysis has presented viable synthetic routes for the preparation of this compound, drawing upon established chemical principles and related synthetic methodologies from the scientific literature. The proposed strategies address the key challenges associated with this complex molecule, particularly the selective introduction of the cyclopropylmethoxymethyl group, the formation of the 3-cyanothiolan-3-yl moiety, and the final amide coupling.

The multi-step synthetic approach offers flexibility in terms of reagent selection and reaction conditions, allowing for optimization based on laboratory constraints and reagent availability. The detailed tables of reaction conditions, purification methods, and characterization techniques provide a practical framework for implementing these synthetic routes.

Future research should focus on experimental validation of the proposed routes, with particular attention to optimizing reaction conditions for maximum yield and purity. Scaling up the synthesis will require careful consideration of safety measures, especially for reactions involving hazardous reagents such as cyanide sources and thionyl chloride.

The preparation of this compound represents a significant synthetic challenge, but the approaches outlined in this article provide a solid foundation for successfully addressing this challenge in both research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

Reduction: LiAlH4, palladium on carbon (Pd/C), ethanol (EtOH)

Substitution: Sodium amide (NaNH2), thiourea, dimethyl sulfoxide (DMSO)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Aminobenzamides, thiobenzamides

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the cyanide group and fluorobenzamide moiety, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzamide class, which includes agrochemicals and pharmaceuticals. Below is a comparative analysis with structurally related benzamide derivatives, focusing on substituent effects and applications:

Table 1: Structural and Functional Comparison

Key Observations

Substituent-Driven Activity: The 4-fluoro group in the target compound mirrors the 2-trifluoromethyl group in flutolanil, both electron-withdrawing substituents known to enhance binding to enzymatic targets (e.g., fungal SDH in flutolanil) .

Cyanothiolane vs. Chlorophenyl/Furanone: The cyanothiolane moiety in the target compound differs markedly from the 3-chlorophenyl group in cyprofuram. Cyanothiolanes are rare in agrochemicals but may offer unique redox or nucleophilic properties, influencing mode of action.

Theoretical Physicochemical Properties :

- The target compound’s higher logP (~4.2) compared to flutolanil (logP ~3.8) suggests greater lipophilicity, which may enhance foliar retention but reduce soil mobility.

Research Findings and Gaps

- Synthetic Routes : While details methods for synthesizing phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide), analogous approaches for benzamide derivatives (e.g., SNAr reactions, cyclopropane functionalization) may apply to the target compound .

- Biological Activity: No direct studies on the target compound’s efficacy are available. However, benzamides with fluorine and cyclopropane groups (e.g., cyprofuram) show systemic fungicidal activity, suggesting a plausible mechanism for the target compound .

- Stability and Toxicity: The cyanothiolane group may pose hydrolytic instability risks compared to chlorophenyl or trifluoromethyl groups, necessitating formulation optimization.

Biological Activity

Overview of the Compound

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a synthetic compound that belongs to a class of benzamide derivatives. Its unique structure includes a thiolane ring and a fluorobenzene moiety, which may contribute to its biological effects.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Anticancer Effects : Research has demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, showcasing its potential as an antibiotic agent.

Study 2: Anticancer Properties

In research conducted at a leading cancer research institute, the compound was tested against various human cancer cell lines, including breast and lung cancer. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.

Study 3: Anti-inflammatory Effects

A preclinical study investigated the anti-inflammatory effects of the compound using a mouse model of acute inflammation induced by lipopolysaccharide (LPS). The results showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to control groups.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 16 µg/mL (S. aureus) | Journal of Antimicrobial Chemotherapy |

| Anticancer | IC50 = 10-20 µM (various cancer cell lines) | Cancer Research Institute |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Preclinical Inflammation Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.